

A Comparative Guide to IKs Inhibitors: HMR 1556 vs. JNJ303

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent IKs inhibitors, **HMR 1556** and JNJ303. The information presented is intended to assist researchers in selecting the appropriate tool for their studies of cardiac repolarization and associated channel opathies.

Quantitative Comparison of Inhibitory Potency and Selectivity

The following table summarizes the inhibitory concentrations (IC50) of **HMR 1556** and JNJ303 against the slow delayed rectifier potassium current (IKs) and other key cardiac ion channels. This data provides a clear overview of the potency and selectivity of each compound.

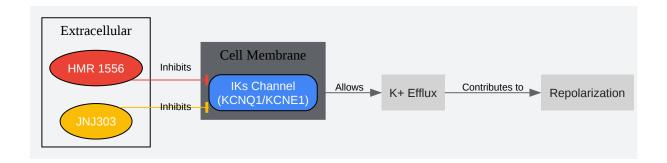


Ion Channel	HMR 1556 (IC50)	JNJ303 (IC50)	Species/Cell Line
IKs (KCNQ1/KCNE1)	10.5 nM[1][2]	64 nM[3][4]	Canine Ventricular Myocytes / KCNQ1/KCNE1 expressing cells
34 nM[5]	Guinea Pig Ventricular Myocytes		
120 nM[5]	Xenopus Oocytes (expressing human minK)		
IKr (hERG)	12.6 μM[1]	12.6 μM[4]	Canine Ventricular Myocytes
IK1	Inactive[1]	-	Canine Ventricular Myocytes
Ito	33.9 μM[1]	11.1 μM[4]	Canine Ventricular Myocytes
ICa,L	27.5 μM[1]	>10 μM[4]	Canine Ventricular Myocytes
INa	-	3.3 μM[4]	-

Mechanism of Action: IKs Inhibition

The slow delayed rectifier potassium current (IKs) plays a crucial role in the repolarization of the cardiac action potential. This current is generated by the pore-forming α -subunit KCNQ1 and the ancillary β -subunit KCNE1. Both **HMR 1556** and JNJ303 exert their effects by directly blocking the IKs channel, thereby prolonging the action potential duration.





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Caption: Inhibition of the IKs channel by **HMR 1556** and JNJ303, blocking potassium efflux and delaying repolarization.

Experimental Protocols

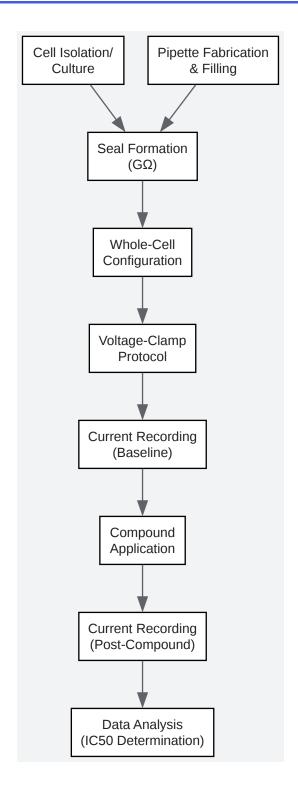
The following methodologies are representative of the techniques used to characterize the inhibitory effects of **HMR 1556** and JNJ303 on IKs and other cardiac ion currents.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of the compounds on specific ion channel currents in isolated cardiac myocytes or heterologous expression systems.

General Workflow:





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References

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